Welcome to the BenchChem Online Store!
molecular formula C16H20F3NO3 B8642353 Tert-butyl 3-(4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate

Tert-butyl 3-(4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate

Cat. No. B8642353
M. Wt: 331.33 g/mol
InChI Key: QVKBDJCGOQGDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08828987B2

Procedure details

To a stirred solution of 1-Boc-3-pyrrolidinol (1 g, 5.34 mmol; available from Sigma-Aldrich #706620) and 4-(Trifluoromethyl)phenol (0.86 g, 5.34 mmol) in dry tetrahydrofuran (10 ml), Triphenylphosphine (1.54 g, 5.87 mmol) and diisopropyl azodicarboxylate (1.15 ml, 5.87 mmol) were added. The reaction mixture was stirred at room temperature for 2 days. Solvents were evaporated in vacuo and the residue was loaded on SPE-Si (25 g) cartridge and purified eluting with a mixture petroleum ether/ethylacetate (from 100/0 to 80/20). Collected fractions gave, after evaporation, the title compound (D34) (1.8 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:12][CH2:11][CH:10]([OH:13])[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[F:14][C:15]([F:24])([F:23])[C:16]1[CH:21]=[CH:20][C:19](O)=[CH:18][CH:17]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OC(C)C)=O)=NC(OC(C)C)=O>O1CCCC1>[F:14][C:15]([F:24])([F:23])[C:16]1[CH:21]=[CH:20][C:19]([O:13][CH:10]2[CH2:11][CH2:12][N:8]([C:1]([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2])[CH2:9]2)=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CC(CC1)O
Name
Quantity
0.86 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)O)(F)F
Name
Quantity
1.54 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.15 mL
Type
reactant
Smiles
N(=NC(=O)OC(C)C)C(=O)OC(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvents were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
purified
WASH
Type
WASH
Details
eluting with a mixture petroleum ether/ethylacetate (from 100/0 to 80/20)
CUSTOM
Type
CUSTOM
Details
Collected fractions gave
CUSTOM
Type
CUSTOM
Details
after evaporation

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
FC(C1=CC=C(OC2CN(CC2)C(=O)OC(C)(C)C)C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.